molecular formula C12H20Cl2N2O B1143258 1-(3-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride CAS No. 169452-16-8

1-(3-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride

Cat. No.: B1143258
CAS No.: 169452-16-8
M. Wt: 279.206
InChI Key:
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Description

1-(3-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxybenzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzyl chloride and pyrrolidine.

    N-Alkylation: The 3-methoxybenzyl chloride is reacted with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate to form 1-(3-methoxybenzyl)pyrrolidine.

    Amination: The resulting 1-(3-methoxybenzyl)pyrrolidine is then subjected to amination using reagents like ammonia or an amine source to introduce the amine group at the 3-position of the pyrrolidine ring.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form secondary or tertiary amines.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-(3-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The methoxybenzyl group and pyrrolidine ring play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Benzylpyrrolidin-3-ylamine dihydrochloride
  • 1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride
  • 1-(3-Methoxyphenyl)pyrrolidin-3-ylamine dihydrochloride

Uniqueness: 1-(3-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride is unique due to the presence of the methoxy group at the 3-position of the benzyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous in certain applications.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-3-10(7-12)8-14-6-5-11(13)9-14;;/h2-4,7,11H,5-6,8-9,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIMHZXMQUDNAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCC(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697965
Record name 1-[(3-Methoxyphenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169452-16-8
Record name 1-[(3-Methoxyphenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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